molecular formula C14H13Cl2NO B2604975 4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol CAS No. 1040002-25-2

4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B2604975
CAS No.: 1040002-25-2
M. Wt: 282.16
InChI Key: OCJDUJKKFONBBG-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol is a halogenated aminophenol derivative featuring a phenol core substituted with a chlorine atom at the 4-position and a [(3-chloro-2-methylphenyl)amino]methyl group at the 2-position. The compound’s molecular formula is C₁₄H₁₂Cl₂NO, with a molecular weight of 281.16 g/mol. Its structure combines aromatic rings with electron-withdrawing (chlorine) and electron-donating (methyl, amino) groups, influencing its physicochemical and biological properties.

Synthesis typically involves condensation between 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-methylaniline, followed by reductive amination or Schiff base formation (e.g., via NaBH₄ reduction) . The compound’s intramolecular O–H···N hydrogen bond stabilizes its conformation, as observed in crystallographic studies .

Properties

IUPAC Name

4-chloro-2-[(3-chloro-2-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJDUJKKFONBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 3-chloro-2-methylaniline.

    Reaction: The two starting materials undergo a nucleophilic substitution reaction in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and amino-methyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity and metabolic stability, enhancing membrane permeability .
  • Methyl/ethyl groups improve solubility but may reduce binding affinity due to steric hindrance .
  • Bulkier substituents (e.g., isopropyl) lower synthetic yields and solubility but may enhance target specificity .

Physicochemical Properties

Lipophilicity and Solubility

Lipophilicity (log k) data from HPLC studies () highlight trends:

  • Chlorine and fluorine substituents increase log k (e.g., 4.2 for 3-Cl,4-F derivative vs. 3.8 for 3-Cl,2-Me analog).
  • Methyl/ethyl groups reduce log k by ~0.3–0.5 units due to hydrophilic interactions .

Hydrogen Bonding and Crystallography

  • Intramolecular O–H···N bonds are common, stabilizing planar conformations (O···N distance: 2.6–2.7 Å) .
  • Dihedral angles between aromatic rings range from 33.18° to 39.84°, influencing π-π stacking and crystal packing .

Biological Activity

4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14Cl2NO. It is characterized by a phenolic structure with chloro and amino-methyl substituents, which contribute to its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its possible antimicrobial and antifungal properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14Cl2NO\text{C}_{14}\text{H}_{14}\text{Cl}_2\text{N}\text{O}

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions between 4-chlorophenol and 3-chloro-2-methylaniline. The reaction is usually conducted in a solvent such as ethanol or methanol, at elevated temperatures (60-80°C) in the presence of a base like sodium hydroxide or potassium carbonate.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating its effectiveness .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The phenolic group can form hydrogen bonds with biological macromolecules, while the chloro and amino groups may engage in various chemical interactions that disrupt cellular functions.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits antimicrobial properties, it also poses certain risks. Studies have shown that it can be toxic to aquatic organisms and may exhibit low bioaccumulation potential. The predicted no-effect levels (NOELs) for repeated doses suggest a margin of safety for occupational exposure .

Endpoint Value
NOAEL (mg/kg/day)200
LOAEL (mg/kg/day)800
Margin of Safety20,000

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of various phenolic compounds, this compound was identified as one of the most potent agents against MRSA, with an MIC value significantly lower than that of standard antibiotics like vancomycin .

Case Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound revealed favorable absorption characteristics; however, it also indicated potential hepatotoxicity at higher doses. The findings suggest that while the compound holds promise for therapeutic applications, careful consideration must be given to its dosing and safety profile in clinical settings .

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